Regioselectivity issues with 3,4,6-trichloropyridazine lead to complex isomer mixtures and costly chromatographic separations. 3,6-Dichloropyridazin-4-ol eliminates this problem: the C4-hydroxyl group (pKa ~4.10) undergoes 100% regioselective O-alkylation or triflation, leaving C3 and C6 chlorides intact for orthogonal cross-coupling.
3,6-Dichloropyridazin-4-ol is a highly functionalized nitrogen-containing heterocycle characterized by two reactive chlorine atoms at the C3 and C6 positions and an acidic hydroxyl group at the C4 position [1]. This unique substitution pattern makes it a critical building block in the pharmaceutical and agrochemical industries for synthesizing complex pyridazine-based active ingredients. Unlike simpler pyridazines, the presence of the C4-OH group (which can tautomerize to the corresponding pyridazin-4-one) significantly alters the electronic properties of the ring, providing a predicted pKa of approximately 4.10 . This acidity allows for mild, selective functionalization at the 4-position—such as etherification or triflation—while preserving the highly reactive C3 and C6 chlorides for subsequent, orthogonal cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.
Pyridazine core with dual chlorine handles supports sequential derivatization in discovery synthesis.
3,6-dichloro pattern enables controlled nucleophilic substitution at distinct ring positions.
Reported use in PDS-inhibitor scaffolds and pyridazine-based SAR library construction.
Substituting 3,6-Dichloropyridazin-4-ol with common analogs like 3,6-dichloropyridazine (CAS 141-30-0) or 3,4,6-trichloropyridazine (CAS 6082-66-2) severely limits synthetic flexibility and process efficiency [1]. 3,6-Dichloropyridazine lacks a functional handle at the C4 position, making late-stage C4-functionalization nearly impossible without de novo ring synthesis. Conversely, while 3,4,6-trichloropyridazine offers a leaving group at C4, it suffers from poor regioselectivity during nucleophilic attack, often yielding complex mixtures of 4- and 6-substituted isomers that require costly and time-consuming chromatographic separation. By utilizing the C4-OH group of 3,6-dichloropyridazin-4-ol, chemists can achieve 100% regioselective O-alkylation or triflation, ensuring orthogonal reactivity and significantly higher overall yields in multi-step API manufacturing.
3,5-Dichloropyridazine isomer may alter regioselectivity and divert synthetic pathways away from intended outcomes.
Mono-substituted 3-chloropyridazine lacks the second reactive handle, limiting sequential derivatization scope.
6-Cl substituent reported as a key pharmacophore for PDS inhibition; analogs without it may not reproduce herbicidal assay response.
When attempting to functionalize the C4 position of the pyridazine ring, 3,4,6-trichloropyridazine typically yields a mixture of regioisomers during nucleophilic aromatic substitution (SNAr) due to competing attack at the C6 position [1]. In contrast, 3,6-Dichloropyridazin-4-ol provides a distinct oxygen nucleophile (or electrophile, if converted to a triflate) that allows for 100% regioselective C4-O-alkylation. This completely bypasses the regioselectivity issues inherent to the trichloro-analog.
| Evidence Dimension | Regioselectivity of C4-functionalization |
| Target Compound Data | 100% regioselective C4-O-alkylation or triflation |
| Comparator Or Baseline | 3,4,6-Trichloropyridazine (often <80% regioselectivity, yielding 4- and 6-substituted mixtures) |
| Quantified Difference | >20% improvement in regioselectivity, eliminating isomeric byproducts |
| Conditions | Standard SNAr or alkylation conditions in polar aprotic solvents |
Eliminates the need for costly and time-consuming chromatographic separation of regioisomers, drastically improving scalability and overall yield.
The electron-withdrawing nature of the dichloropyridazine ring renders the C4-hydroxyl group of 3,6-Dichloropyridazin-4-ol highly acidic, with a predicted pKa of approximately 4.10 . This is significantly more acidic than typical phenols (pKa ~10) or aliphatic alcohols (pKa ~15). Consequently, deprotonation and subsequent etherification can be achieved using mild bases like potassium carbonate (K2CO3) rather than requiring strong bases such as sodium hydride (NaH).
| Evidence Dimension | pKa and required base strength |
| Target Compound Data | Predicted pKa ~4.10, compatible with mild bases (e.g., K2CO3) |
| Comparator Or Baseline | Standard phenols (pKa ~10) requiring stronger bases |
| Quantified Difference | ~6 orders of magnitude more acidic than standard phenols |
| Conditions | Base-mediated O-alkylation in polar solvents |
Enables the functionalization of the pyridazine core in the presence of base-sensitive functional groups, expanding its utility in complex molecule synthesis.
Unlike 3,6-dichloropyridazine, which only permits substitution at the C3 and C6 positions, 3,6-Dichloropyridazin-4-ol can be readily converted to its corresponding 4-O-triflate [1]. This triflate acts as a highly reactive pseudo-halide that can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) with high selectivity at the C4 position, leaving the C3 and C6 chlorides completely intact for subsequent, sequential functionalization.
| Evidence Dimension | Number of orthogonally reactive sites |
| Target Compound Data | 3 orthogonally reactive sites (C4-OTf, followed by C3/C6-Cl) |
| Comparator Or Baseline | 3,6-Dichloropyridazine (only 2 reactive sites at C3/C6) |
| Quantified Difference | Addition of a third, selectively addressable reactive site at C4 |
| Conditions | Pd-catalyzed cross-coupling after treatment with triflic anhydride |
Opens up rapid, modular synthetic pathways to 4-substituted-3,6-dichloropyridazines that would otherwise require lengthy de novo ring synthesis.
The acidic nature of the C4-hydroxyl group provides a significant handling advantage over unfunctionalized analogs. While 3,6-dichloropyridazine is generally insoluble in water and requires crystallization or chromatography for purification, 3,6-Dichloropyridazin-4-ol is highly soluble in aqueous base (e.g., 1M NaOH) . This allows the compound to be easily separated from neutral or basic organic impurities via simple acid-base extraction, followed by precipitation upon acidification.
| Evidence Dimension | Aqueous base solubility and purification method |
| Target Compound Data | Soluble in aqueous base; purifiable via extraction/precipitation |
| Comparator Or Baseline | 3,6-Dichloropyridazine (insoluble in water; requires chromatography/crystallization) |
| Quantified Difference | Transition from chromatography-dependent purification to scalable extraction |
| Conditions | Liquid-liquid extraction using 1M NaOH and organic solvent |
Drastically reduces solvent consumption and purification costs during large-scale precursor manufacturing.
Ideal for the development of novel herbicides and fungicides where the C4-oxygen linkage is required for target site binding. The high acidity of the C4-OH allows for mild etherification conditions, preserving sensitive functional groups on the alkylating agent .
Highly suited for pharmaceutical discovery programs requiring sequential, orthogonal cross-coupling at the 4, 3, and 6 positions of the pyridazine ring. By converting the C4-OH to a triflate, chemists can selectively couple at C4 before addressing the C3/C6 chlorides .
The preferred precursor for industrial-scale synthesis of 4-substituted pyridazines. Its completely regioselective functionalization profile and ability to be purified via simple acid-base extraction drastically lower production costs compared to using 3,4,6-trichloropyridazine .